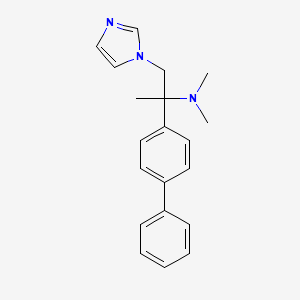
alpha-((1,1'-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a biphenyl group, an imidazole ring, and a trimethylated ethanamine moiety
Méthodes De Préparation
The synthesis of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine typically involves several steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.
Trimethylation: The final step involves the trimethylation of the ethanamine moiety, which can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl group reacts with electrophiles like bromine or nitric acid under suitable conditions.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The biphenyl group contributes to the compound’s overall stability and binding affinity. The trimethylated ethanamine moiety may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine can be compared with other similar compounds, such as:
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
Trimethylamine: A simple amine with three methyl groups, used in various chemical reactions and as a precursor for more complex compounds.
The uniqueness of alpha-((1,1’-Biphenyl)-4-yl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
98836-71-6 |
|---|---|
Formule moléculaire |
C20H23N3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-imidazol-1-yl-N,N-dimethyl-2-(4-phenylphenyl)propan-2-amine |
InChI |
InChI=1S/C20H23N3/c1-20(22(2)3,15-23-14-13-21-16-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3 |
Clé InChI |
WDOHCIOBMHHVOY-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=CN=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



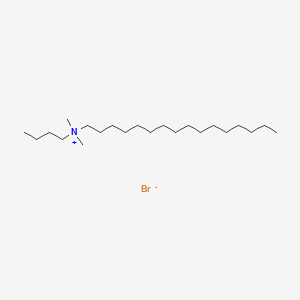
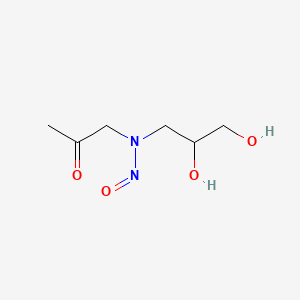
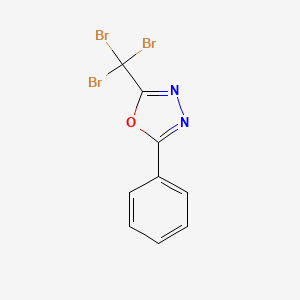
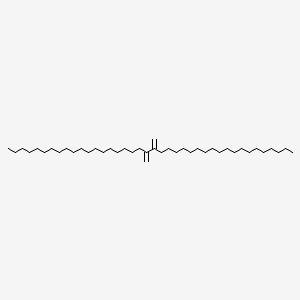



![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
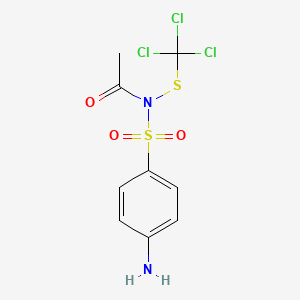
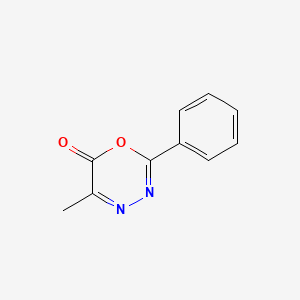
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
